molecular formula C24H40O4 B7852609 chenodeoxycholic acid

chenodeoxycholic acid

Cat. No.: B7852609
M. Wt: 392.6 g/mol
InChI Key: RUDATBOHQWOJDD-UTOCQMGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chenodeoxycholic Acid (CDCA) is a primary human bile acid that serves as a critical signaling molecule and regulator of cholesterol homeostasis in biological research . As a potent endogenous activator of the nuclear Farnesoid X Receptor (FXR), CDCA is an essential tool for studying the regulation of gene networks involved in bile acid synthesis, lipid metabolism, and glucose metabolism . Its role in reducing cholesterol saturation of bile also makes it a key compound for investigating the dissolution of cholesterol gallstones and related metabolic pathways . Beyond metabolic research, CDCA demonstrates significant pharmacological value. It is approved for the treatment of the rare disease cerebrotendinous xanthomatosis (CTX), providing a relevant context for preclinical studies . Recent research also highlights its broad anti-inflammatory properties. A 2025 study utilizing network pharmacology and experimental validation identified multiple core targets of CDCA in acute lung injury (ALI), demonstrating its ability to effectively ameliorate pathological injury to lung tissue and modulate key inflammatory cytokines such as IL-6, TNF-α, and IL-10 . This positions CDCA as a promising candidate for investigating new therapeutic mechanisms in inflammatory diseases. For the research community, CDCA can be sourced through extraction from animal bile or via chemical synthesis. Recent advancements have focused on developing more efficient and practical synthesis methods from various bile acid precursors, such as cholic acid and phocaecholic acid, to ensure a reliable supply for laboratory use . This product, this compound, is provided for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[(10S,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14?,15?,16?,17?,18?,19?,20?,22?,23-,24+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDATBOHQWOJDD-UTOCQMGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCC(=O)O)C1CCC2[C@@]1(CCC3C2C(CC4[C@@]3(CCC(C4)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Selective Hydroxyl Group Protection and Oxidation

The conversion of cholic acid to CDCA necessitates the removal of the 12α-hydroxyl group while preserving the 3α- and 7α-hydroxyl groups. This is achieved through a five-step sequence involving protection, oxidation, and reduction.

  • Esterification : The carboxylic acid group of CA is protected via acid-catalyzed esterification with methanol, yielding methyl cholate in quantitative yield.

  • Acetylation : The 3α- and 7α-hydroxyl groups are selectively acetylated using acetic anhydride and pyridine, achieving 92% yield. The 12α-hydroxyl group remains unprotected.

  • Oxidation : The 12α-hydroxyl group is oxidized to a ketone using chromium trioxide (CrO₃) in dichloromethane, yielding 12-ketothis compound with 98% efficiency.

Wolff–Kishner Reduction

The 12-keto intermediate undergoes Wolff–Kishner reduction to remove the carbonyl group, forming CDCA. This involves treatment with hydrazine hydrate and sodium hydroxide at 150°C, followed by acidification to precipitate the product. The overall yield for this step is 82%, culminating in a total yield of 65% from CA.

Reaction Conditions Table

StepReagents/ConditionsYield (%)
EsterificationMethanol, HCl, reflux100
AcetylationAcetic anhydride, pyridine92
OxidationCrO₃, dichloromethane98
Wolff–KishnerHydrazine hydrate, NaOH, 150°C82

Synthesis from Phocaecholic Acid

Methyl Esterification and Tosyl Protection

A 2024 study demonstrated a high-yield route starting from PhCA, which contains a 23-hydroxyl group.

  • Methyl Esterification : PhCA is treated with methanol and HCl to form the methyl ester, protecting the carboxylic acid group.

  • Tosyl Protection : The 23-hydroxyl group is protected with p-toluenesulfonyl (Ts) chloride, enhancing reactivity for subsequent bromination.

Bromination and Reduction

  • Bromination : Ts-protected PhCA undergoes bromination at the 23-position using N-bromosuccinimide (NBS), introducing a bromine atom.

  • Reduction : The brominated intermediate is reduced with sodium borohydride (NaBH₄), cleaving the C-Br bond and yielding a dehydroxylated product.

Hydrolysis and Purification

  • Hydrolysis : The methyl ester and Ts groups are removed via alkaline hydrolysis, followed by acidification to precipitate CDCA. This method achieves a total yield of 72%, surpassing traditional CA-based routes.

Spectroscopic Confirmation

  • ¹H NMR : Peaks at δ 0.60 (18-CH₃), 0.90 (19-CH₃), and 3.96 (7β-H) confirm the structure.

  • IR : Absence of the 12α-hydroxyl stretch (3400 cm⁻¹) validates successful dehydroxylation.

Crystallization and Purification Techniques

Seeding for Polymorphic Control

Crude CDCA often exists in amorphous or low-melting (120°C) forms. Patent US4022806 discloses a seeding method to obtain the high-melting (166°C) polymorph.

  • Procedure : Amorphous CDCA is suspended in water and seeded with preformed crystalline CDCA. The mixture is maintained at ≤85°C to facilitate complete conversion.

Calcium Salt Precipitation

Purification via calcium chenodeoxycholate precipitation is critical for removing impurities:

  • Alkaline Precipitation : Crude CDCA is mixed with methanol, calcium chloride, and ammonium hydroxide, precipitating calcium chenodeoxycholate.

  • Acid Liberation : The calcium salt is treated with acetic acid, releasing purified CDCA, which is extracted with ethyl acetate and crystallized.

Yield Comparison

MethodStarting MaterialTotal Yield (%)
CA-based synthesisCholic acid65
PhCA-based synthesisPhocaecholic acid72
CrystallizationAmorphous CDCA95 (recovery)

Microbial and Enzymatic Approaches

Bacterial 7α-Dehydroxylation

Clostridium scindens enzymatically converts cholic acid to CDCA via 7α-dehydroxylation. However, this method faces scalability challenges due to slow reaction kinetics and low yields (~30%).

Immobilized Enzyme Systems

Recent advances employ immobilized 7α-hydroxysteroid dehydrogenase (7α-HSDH) to enhance stability and reusability. Co-factor regeneration systems using glucose dehydrogenase (GDH) improve efficiency, yet industrial adoption remains limited .

Chemical Reactions Analysis

Types of Reactions

chenodeoxycholic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkyl halides.

Major Products

    Oxidation products: Ketones, aldehydes.

    Reduction products: Alcohols.

    Substitution products: Halogenated or alkylated derivatives.

Scientific Research Applications

Treatment of Cerebrotendinous Xanthomatosis

CDCA is primarily used to treat cerebrotendinous xanthomatosis (CTX), a rare genetic disorder characterized by abnormal bile acid synthesis leading to the accumulation of cholestanol in tissues.

  • Clinical Efficacy : A study involving 35 patients treated with CDCA for an average of 9 years showed significant improvements:
    • Reduction in Cholestanol Levels : An average decrease of 56–69 µmol/l in blood levels of bile acids was observed .
    • Symptom Improvement : Patients reported improvements in diarrhea (100%), mental ability (89%), mobility (60%), and psychiatric symptoms (85%) .
  • Long-term Outcomes : In another cohort study, after one year of treatment, symptoms such as dementia and neurological signs improved significantly, with some patients showing normalization of electroencephalogram results .

Cholesterol Gallstone Dissolution

CDCA is effective in dissolving cholesterol gallstones, which are primarily composed of cholesterol. The mechanism involves:

  • Bile Acid Pool Expansion : CDCA enhances the solubility of cholesterol in bile by suppressing hepatic synthesis of cholesterol and cholic acid, thereby facilitating the dissolution of gallstones .

Primary Biliary Cholangitis

CDCA is also indicated for managing primary biliary cholangitis, a chronic liver disease characterized by progressive destruction of the bile ducts. It helps improve liver function tests and reduces serum cholesterol levels .

Tissue Engineering and Islet Transplantation

Recent studies have investigated the role of CDCA in the bio-encapsulation and transplantation of pancreatic islets for type 1 diabetes treatment.

  • Microencapsulation Studies : CDCA has been shown to stabilize microcapsules containing insulin-producing β-cells, enhancing their function and insulin release under hyperglycemic conditions . This application holds promise for improving outcomes in diabetes management.

Gut Microbiome Modulation

Research indicates that CDCA can influence gut microbiome composition, which may contribute to overall health improvements. Its role in modulating gut bacteria suggests potential applications in treating metabolic disorders and enhancing digestive health .

Safety Profile and Side Effects

The safety profile of CDCA is generally favorable, with mild to moderate side effects reported:

  • Common adverse effects include constipation and abnormal liver tests; however, these are typically transitory and not serious .

Summary Table of Applications

ApplicationMechanism/EffectEvidence/Study Reference
Cerebrotendinous XanthomatosisReduces cholestanol levels; improves neurological symptoms
Cholesterol GallstonesDissolves stones by enhancing bile solubility
Primary Biliary CholangitisImproves liver function; reduces cholestanol levels
Tissue EngineeringStabilizes pancreatic islet microcapsules
Gut Microbiome ModulationModulates gut bacteria for health benefits

Mechanism of Action

The mechanism of action of chenodeoxycholic acid involves its interaction with specific molecular targets and pathways. These include:

    Molecular targets: Enzymes, receptors, and other proteins.

    Pathways: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Physicochemical Properties

Property CDCA UDCA Deoxycholic Acid (DCA) Lithocholic Acid (LCA)
Solubility in Water 250 µM (pH >6.9) 53 µM (pH >8.0) Higher than CDCA Insoluble
Precipitation pH 7.0–7.1 8.0–8.1 ~6.5–7.0 <6.0
Micelle Saturation 5–25:1 (anion:acid) 90–400:1

Key Differences :

  • CDCA is more water-soluble than UDCA, enabling better absorption in the duodenum .
  • UDCA’s low solubility limits its absorption and increases precipitation risk in the colon .

Key Findings :

  • CDCA’s FXR agonism regulates cholesterol metabolism, making it critical for CTX .

Antimicrobial Activity

Compound Minimal Bactericidal Concentration (MBC₉₉)
CDCA 0.4–0.5 mg/mL
Deoxycholic Acid 0.3–0.4 mg/mL

Both CDCA and DCA exhibit steep bactericidal dose-response curves, with CDCA slightly less potent .

Toxicity Profile

  • CDCA : Causes dose-dependent hepatotoxicity in primates, correlating with increased lithocholic acid (8–14% in bile) .
  • UDCA : Safer profile with minimal liver enzyme elevation .

Structural and Functional Insights

  • CDCA vs. UDCA : The 7α/7β epimerization drastically alters hydrophobicity and solubility. CDCA’s 7α-OH group enhances membrane disruption, while UDCA’s 7β-OH reduces toxicity .
  • Receptor Binding : CDCA is a potent FXR ligand, regulating bile acid synthesis. UDCA has weaker FXR affinity but modulates anti-apoptotic pathways .

Biological Activity

Chenodeoxycholic acid (CDCA) is a primary bile acid that plays a significant role in lipid metabolism and has therapeutic applications in various medical conditions, particularly in the treatment of gallstones and certain liver diseases. This article explores the biological activities of CDCA, including its mechanisms of action, clinical applications, and recent research findings.

CDCA functions primarily by modulating cholesterol metabolism and enhancing bile acid synthesis. Its key mechanisms include:

  • Cholesterol Dissolution : CDCA reduces cholesterol levels in bile, facilitating the dissolution of cholesterol gallstones. It acts by suppressing hepatic synthesis of cholesterol and increasing the solubility of bile acids .
  • Bile Acid Receptor Activation : CDCA activates the farnesoid X receptor (FXR) and G-protein coupled bile acid receptor 1 (TGR5), which regulate bile acid synthesis, transport, and energy metabolism .
  • Anti-Cancer Properties : Recent studies suggest that CDCA may enhance the efficacy of anti-cancer drugs like sorafenib in hepatocellular carcinoma (HCC) by inhibiting cell growth through the EGFR/Stat3 pathway .

Clinical Applications

CDCA has several established clinical uses:

  • Gallstone Treatment : CDCA is primarily used to dissolve radiolucent cholesterol gallstones. A study involving 70 patients demonstrated that 64% showed partial or complete dissolution after six months of treatment with an appropriate dosage based on body weight (14-15 mg/kg/day) .
  • Liver Disease Management : It is used in treating primary biliary cholangitis and other cholestatic liver diseases. CDCA therapy has shown improvement in liver function tests and clinical symptoms .

Case Studies

  • Gallstone Dissolution : In a clinical follow-up study, patients treated with CDCA exhibited significant reductions in biliary cholesterol saturation index, correlating with gallstone dissolution .
  • Cholestanolosis Treatment : A case report described a girl diagnosed with cerebrotendinous xanthomatosis (CTX), who was treated with CDCA from infancy. The treatment led to normalization of biochemical markers and prevention of neurological complications over 13 years .

Recent Research Findings

Recent studies have expanded our understanding of CDCA's biological activity:

  • Metabolic Effects : A study on healthy subjects indicated that CDCA administration increased brown adipose tissue (BAT) activity and whole-body energy expenditure, suggesting potential applications in metabolic diseases .
  • Cancer Therapy Enhancement : Research indicates that CDCA can enhance the anti-tumor effects of sorafenib in HCC models, highlighting its potential as an adjunct therapy for liver cancer .

Summary Table of Key Findings

Study/CaseApplicationKey Findings
Clinical Study on GallstonesGallstone Dissolution64% success rate in dissolving radiolucent stones with proper dosing
Case Report on CTXCholestanolosis TreatmentLong-term normalization of biochemical markers with early CDCA therapy
Metabolic StudyEnergy ExpenditureIncreased BAT activity and energy expenditure post-CDCA treatment
Cancer ResearchHCC TreatmentEnhanced efficacy of sorafenib against HepG2 cells with CDCA co-treatment

Q & A

(Basic) What are the primary pharmacological mechanisms of CDCA, and how are they methodologically validated in experimental models?

CDCA primarily acts as a farnesoid X receptor (FXR) agonist, regulating bile acid homeostasis, lipid metabolism, and glucose metabolism . Validation involves in vitro receptor-binding assays (e.g., EC₅₀ determination via luciferase reporter systems) and in vivo models of cholestasis or metabolic disorders. For example, 6α-ethyl-CDCA (6-ECDCA) demonstrated FXR agonism with EC₅₀ = 99 nM in rat cholestasis models, confirming target engagement .

(Advanced) How do structural modifications of CDCA enhance receptor selectivity, and what methodological frameworks guide these optimizations?

Modifications like 6α-alkylation or C23-methylation improve selectivity for bile acid receptors (e.g., TGR5 vs. FXR). For instance, 6α-ethyl-23(S)-methylcholic acid (S-EMCA) showed 100-fold selectivity for TGR5 over FXR, validated via competitive binding assays and molecular docking studies . Methodologies include:

  • Structure-activity relationship (SAR) analysis : Systematic substitution of functional groups.
  • Pharmacokinetic profiling : Assessing metabolic stability and tissue distribution using radiolabeled analogs .

(Basic) What methodological considerations are critical for designing clinical studies on CDCA for rare diseases like cerebrotendinous xanthomatosis (CTX)?

Key considerations include:

  • Retrospective vs. prospective designs : Limited patient cohorts often necessitate retrospective analyses, but these introduce bias due to missing data and lack of controls .
  • Dosage justification : The standard 750 mg/day (adults) and 15 mg/kg/day (children) derive from historical gallstone dissolution studies, not CTX-specific dose-response trials .
  • Outcome standardization : Use validated biomarkers (e.g., urinary bile alcohols) and predefined criteria for "improvement" or "stabilization" to reduce subjectivity .

(Advanced) How can researchers reconcile contradictory efficacy data in CDCA studies, particularly with heterogeneous patient populations?

Strategies include:

  • Meta-analysis of pooled data : Combining results from small, non-controlled studies (e.g., n=35, n=28, and n=14 in European cohorts) to identify trends .
  • Covariate adjustment : Accounting for confounders like concomitant therapies (e.g., statins) and disease severity stratification .
  • Sensitivity analyses : Testing robustness of conclusions to missing data assumptions .

(Basic) What analytical techniques are recommended for quantifying CDCA and its metabolites in biological samples?

  • Gas-liquid chromatography (GLC) with mass spectrometry (MS) : Used to identify CDCA and its epimer, ursodeoxycholic acid (UDCA), in bile samples .
  • Molecularly imprinted polymer (MIP)-QCM nanosensors : Achieve selective detection of CDCA with 15-fold selectivity over cholic acid, validated via adsorption capacity studies (Q = 8.92 nmol for CDCA vs. 0.60 nmol for cholic acid) .

(Advanced) What are the implications of CDCA’s biotransformation to UDCA for its therapeutic outcomes in cholestatic liver diseases?

CDCA is metabolized to UDCA via 7-ketolithocholic acid intermediates, as shown by isotopic tracer studies ([³H]-CDCA decay curves) . This conversion may enhance anti-cholestatic effects but complicates pharmacokinetic modeling. Methodologies to address this include:

  • Compartmental modeling : Tracking CDCA-UDCA interconversion rates.
  • Metabolomic profiling : Using LC-MS/MS to quantify pathway-specific metabolites in serum and bile .

(Basic) What safety protocols are essential for handling CDCA in laboratory settings?

  • Personal protective equipment (PPE) : Gloves and eye protection to prevent skin/eye contact .
  • Waste disposal : Avoid drainage into water systems; use mechanical collection for spills .
  • Ventilation : Ensure adequate airflow to minimize inhalation risks .

(Advanced) How does CDCA’s role in bile acid synthesis pathways inform research on metabolic disorders?

CDCA suppresses cholesterol 7α-hydroxylase (CYP7A1), shifting bile acid synthesis toward the "acidic pathway" (via sterol 27-hydroxylase). This elevates [chenodeoxycholic + lithocholic]/[cholic + deoxycholic] ratios, a biomarker in bile acid synthesis disorders . Methodologies include:

  • Fecal bile acid profiling : Quantifying pathway-specific metabolites via GLC .
  • Genetic knockout models : Studying CYP7A1 or FXR knockout mice to isolate CDCA’s metabolic effects .

(Basic) What are the limitations of current evidence on CDCA’s efficacy in CTX, and how can future studies address them?

Limitations include retrospective designs, small samples (n=14–35), and lack of dose-response data . Recommendations:

  • Multicenter collaborations : Pooling data across regions to increase statistical power.
  • Prospective registries : Longitudinal tracking of clinical outcomes and biomarkers .

(Advanced) What strategies optimize CDCA’s pharmacokinetic profile for targeted delivery in metabolic disease research?

  • Nanoparticle encapsulation : Enhances solubility and reduces hepatotoxicity.
  • Prodrug design : Esterification of CDCA’s carboxyl group to improve intestinal absorption .
  • Receptor-targeted analogs : 6-ECDCA’s improved FXR binding affinity (vs. native CDCA) demonstrates rational design principles .

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